molecular formula C10H13Cl3N6 B6307186 (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride CAS No. 2007916-10-9

(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride

Cat. No.: B6307186
CAS No.: 2007916-10-9
M. Wt: 323.6 g/mol
InChI Key: ITFIESAOEVDNGT-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity, and a piperidine moiety, which can enhance its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride typically involves multiple steps, starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The piperidine moiety is then introduced through nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt, which can be achieved by treating the amine with hydrochloric acid.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for producing the compound in large quantities for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The chlorine atoms in the pyrazolo[3,4-d]pyrimidine core can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups, potentially leading to derivatives with enhanced or altered biological activity.

Scientific Research Applications

(3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules with potential biological activity.

    Biology: It is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-cancer or anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have a similar dichloro-substituted aromatic ring but lack the pyrazolo[3,4-d]pyrimidine core.

    Heparinoids: These compounds share structural similarities with heparin and are used for their anticoagulant properties.

Uniqueness

What sets (3R)-N-{3,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine hydrochloride apart is its unique combination of a pyrazolo[3,4-d]pyrimidine core and a piperidine moiety. This structure imparts distinct biological activities and potential therapeutic applications that are not observed in similar compounds.

Properties

IUPAC Name

3,6-dichloro-N-[(3R)-piperidin-3-yl]-2H-pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N6.ClH/c11-7-6-8(14-5-2-1-3-13-4-5)15-10(12)16-9(6)18-17-7;/h5,13H,1-4H2,(H2,14,15,16,17,18);1H/t5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFIESAOEVDNGT-NUBCRITNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2=NC(=NC3=NNC(=C32)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.